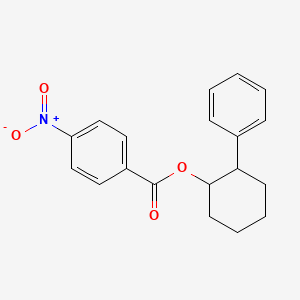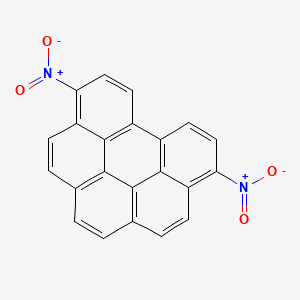
BENZO(ghi)PERYLENE, 5,10-DINITRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZO(ghi)PERYLENE, 5,10-DINITRO-: is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound with a structure that includes multiple fused benzene rings and nitro groups at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(ghi)PERYLENE, 5,10-DINITRO- typically involves the nitration of benzo[ghi]perylene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of BENZO(ghi)PERYLENE, 5,10-DINITRO- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: BENZO(ghi)PERYLENE, 5,10-DINITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzo[ghi]perylene quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
BENZO(ghi)PERYLENE, 5,10-DINITRO- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its potential mutagenic and carcinogenic properties, making it a subject of toxicological studies.
Medicine: Explored for its potential use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of BENZO(ghi)PERYLENE, 5,10-DINITRO- involves its interaction with biological molecules. The nitro groups can undergo metabolic activation to form reactive intermediates that can bind to DNA, proteins, and other cellular components. This interaction can lead to mutagenic and carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, leading to potential toxicological outcomes.
Vergleich Mit ähnlichen Verbindungen
- Benzo[a]pyrene
- Dibenz[a,h]anthracene
- Chrysene
- Benzo[e]pyrene
Comparison: BENZO(ghi)PERYLENE, 5,10-DINITRO- is unique due to the presence of nitro groups, which significantly alter its chemical reactivity and biological activity compared to other PAHs. The nitro groups enhance its electrophilic nature, making it more reactive in substitution reactions. Additionally, the presence of nitro groups increases its potential for metabolic activation and subsequent toxicological effects.
Eigenschaften
CAS-Nummer |
83292-26-6 |
|---|---|
Molekularformel |
C22H10N2O4 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
2,13-dinitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H10N2O4/c25-23(26)17-9-7-13-14-8-10-18(24(27)28)16-6-4-12-2-1-11-3-5-15(17)21(13)19(11)20(12)22(14)16/h1-10H |
InChI-Schlüssel |
DNJXYVOUOCIWGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C4=C1C=CC5=C(C=CC(=C54)C6=C3C(=C(C=C6)[N+](=O)[O-])C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
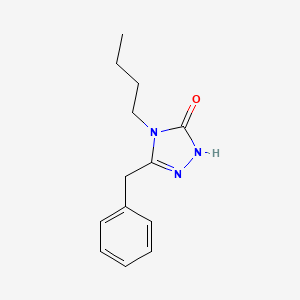
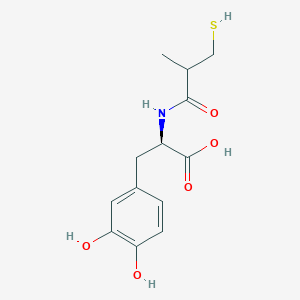
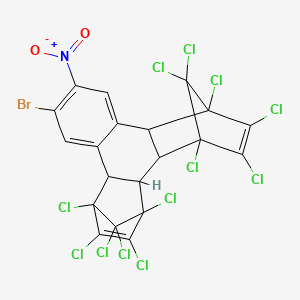
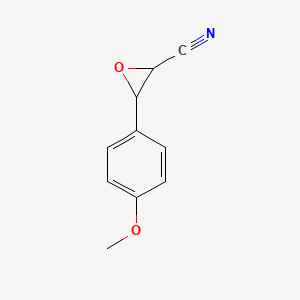
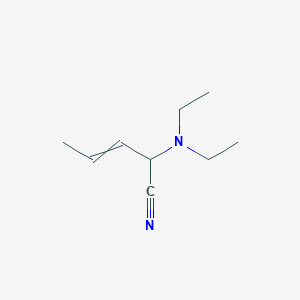
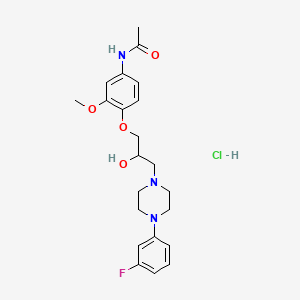
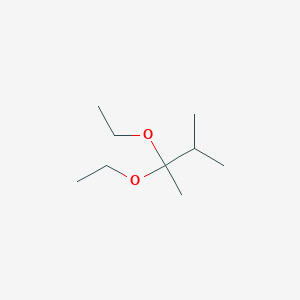
![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
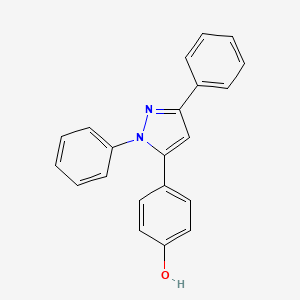
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
